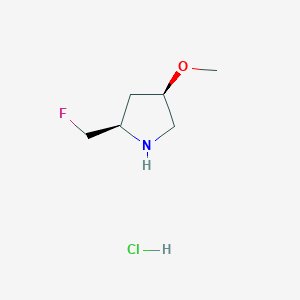

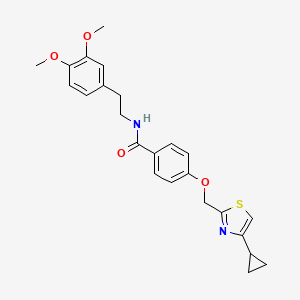

![molecular formula C24H23N3O4 B2562090 1-[2-(Azepan-1-yl)-2-oxoethyl]-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione CAS No. 877656-58-1](/img/structure/B2562090.png)

1-[2-(Azepan-1-yl)-2-oxoethyl]-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[2-(Azepan-1-yl)-2-oxoethyl]-3-phenyl-1benzofuro[3,2-d]pyrimidine-2,4-dione” is a complex chemical compound with diverse applications in scientific research. It has potential applications in various fields, offering potential breakthroughs.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, benzofuro[3,2-d]pyrimidine derivatives have been prepared using aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50 °C to give carbodiimide intermediates . These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to give 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones .Scientific Research Applications

Synthesis and Characterization

- Synthesis of Derivatives : The compound and its derivatives are synthesized through reactions with various electrophilic reagents. Such derivatives include 1,2,4-Triazol-3-yl and 1,3,4-oxadiazol-2-yl, among others (Mahmoud et al., 2012).

- Spectral Characterization : These compounds have been characterized using spectral methods, providing insights into their chemical properties and potential applications in various fields (Mahmoud et al., 2012).

Chemical Reactions and Transformations

- Reaction with α-Amino Acid Derivatives : The compound can react with α-amino acid derivatives to yield azomethine ylides or pyrimido[4,5-b]azepine derivatives depending on the N-substituent patterns of the amino acid derivatives used (Inazumi et al., 1994).

- Formation of 1H-Pyrimidine Derivatives : Through hydrolysis, it can lead to the formation of 1-amino-pyrimidine-2-one derivatives (Altural et al., 1989).

Potential Medicinal Applications

- Analgesic Activity : Some related compounds, like the hydrochloride of 2-phenyl-2-[2-(2-piperidyl)ethyl]-4,5,6,7-tetrahydroindan-1,3-dione, have shown significant analgesic activity, indicating potential medicinal applications (Roxburgh & Banting, 2006).

Physico-Chemical Properties

- Physico-Chemical Characterization : Studies have been conducted on the synthesis and physico-chemical properties of azepanedione-oxime compounds derived from the compound, highlighting their relevance in pharmacological research (EL FROM et al., 2003).

Molecular Structure Analysis

- Molecular and Supramolecular Structures : Investigations into the molecular and supramolecular structures of amino-substituted derivatives have provided valuable insights into their chemical behavior and potential applications (Quintero et al., 2018).

Properties

IUPAC Name |

1-[2-(azepan-1-yl)-2-oxoethyl]-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4/c28-20(25-14-8-1-2-9-15-25)16-26-21-18-12-6-7-13-19(18)31-22(21)23(29)27(24(26)30)17-10-4-3-5-11-17/h3-7,10-13H,1-2,8-9,14-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXGTIQUOUUVOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Hexyl-1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/no-structure.png)

![8-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2562011.png)

![4-[(3,4-dichlorobenzyl)oxy]-N'-{(E)-[5-(2,4-dichlorophenyl)-2-furyl]methylidene}benzenecarbohydrazide](/img/structure/B2562014.png)

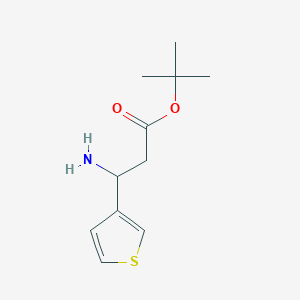

![6-Benzyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2562015.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,6-dimethoxybenzamide](/img/structure/B2562022.png)

sulfamoyl}benzoic acid](/img/structure/B2562026.png)

![4-butyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide](/img/structure/B2562027.png)